Cas no 1702815-02-8 (5-fluoro-2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}pyridine)
5-fluoro-2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}pyridine Chemical and Physical Properties
Names and Identifiers
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- EN300-1119232
- 5-fluoro-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}pyridine
- 1702815-02-8
- 5-fluoro-2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}pyridine
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- Inchi: 1S/C11H11FN4/c12-8-1-2-9(15-7-8)10-3-4-13-11-14-5-6-16(10)11/h1-2,5-7,10H,3-4H2,(H,13,14)
- InChI Key: LBIMHYTYOAHQMS-UHFFFAOYSA-N
- SMILES: FC1=CN=C(C=C1)C1CCNC2=NC=CN12
Computed Properties
- Exact Mass: 218.09677453g/mol
- Monoisotopic Mass: 218.09677453g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 42.7Ų
5-fluoro-2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1119232-5.0g |
5-fluoro-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}pyridine |
1702815-02-8 | 5g |
$5594.0 | 2023-06-09 | ||
| Enamine | EN300-1119232-1.0g |
5-fluoro-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}pyridine |
1702815-02-8 | 1g |
$1929.0 | 2023-06-09 | ||
| Enamine | EN300-1119232-0.05g |
5-fluoro-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}pyridine |
1702815-02-8 | 95% | 0.05g |
$1129.0 | 2023-10-27 | |
| Enamine | EN300-1119232-2.5g |
5-fluoro-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}pyridine |
1702815-02-8 | 95% | 2.5g |
$2631.0 | 2023-10-27 | |
| Enamine | EN300-1119232-5g |
5-fluoro-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}pyridine |
1702815-02-8 | 95% | 5g |
$3894.0 | 2023-10-27 | |
| Enamine | EN300-1119232-10.0g |
5-fluoro-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}pyridine |
1702815-02-8 | 10g |
$8295.0 | 2023-06-09 | ||
| Enamine | EN300-1119232-0.5g |
5-fluoro-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}pyridine |
1702815-02-8 | 95% | 0.5g |
$1289.0 | 2023-10-27 | |
| Enamine | EN300-1119232-10g |
5-fluoro-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}pyridine |
1702815-02-8 | 95% | 10g |
$5774.0 | 2023-10-27 | |
| Enamine | EN300-1119232-1g |
5-fluoro-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}pyridine |
1702815-02-8 | 95% | 1g |
$1343.0 | 2023-10-27 | |
| Enamine | EN300-1119232-0.1g |
5-fluoro-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}pyridine |
1702815-02-8 | 95% | 0.1g |
$1183.0 | 2023-10-27 |
5-fluoro-2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}pyridine Related Literature
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1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
Additional information on 5-fluoro-2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}pyridine
Introduction to 5-fluoro-2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}pyridine (CAS No. 1702815-02-8)
5-fluoro-2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}pyridine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number CAS No. 1702815-02-8, represents a fusion of pyridine and imidazoapyrimidine moieties, which are well-documented for their potential in drug discovery and development. The presence of a fluorine atom at the 5-position of the pyridine ring enhances its metabolic stability and binding affinity, making it a promising candidate for further exploration in medicinal chemistry.
The structural framework of 5-fluoro-2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}pyridine consists of a pyridine core substituted with an imidazoapyrimidine group at the 2-position. This particular arrangement has been strategically designed to interact with biological targets in a highly specific manner. The imidazoapyrimidine moiety is known for its ability to modulate various biological pathways, including those involved in cancer progression and inflammation. Recent studies have highlighted the potential of this class of compounds in developing novel therapeutic agents.
In the realm of drug discovery, the incorporation of fluorine atoms into molecular structures is a well-established strategy to improve pharmacokinetic properties. The fluorine atom in 5-fluoro-2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}pyridine not only enhances the compound's lipophilicity but also increases its metabolic stability. These attributes are crucial for ensuring that the drug remains active in the body long enough to exert its therapeutic effects. Furthermore, fluorinated compounds often exhibit improved binding affinity to biological targets, which can lead to more effective and targeted drug action.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 5-fluoro-2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}pyridine and its potential biological targets. These studies have revealed that the compound can bind to specific enzymes and receptors involved in disease pathways. For instance, research has indicated that this compound may interact with kinases and other enzymes that play a role in cancer cell proliferation. By targeting these critical pathways, 5-fluoro-2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}pyridine holds promise as a lead compound for developing new anticancer therapies.
The synthesis of 5-fluoro-2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}pyridine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the fluorine atom at the 5-position of the pyridine ring is particularly challenging due to the high reactivity of fluorinating agents. However, recent developments in synthetic methodologies have made it possible to achieve this transformation with greater efficiency and selectivity. These advancements have not only improved the yield of the desired product but also reduced the environmental impact of the synthetic process.
Ongoing research is exploring various derivatives of 5-fluoro-2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}pyridine to optimize its pharmacological properties. By modifying different parts of the molecule, scientists aim to enhance its potency, selectivity, and bioavailability. These efforts are part of a broader trend in drug development where structure-based design is used to create molecules that are more effective and have fewer side effects. The ultimate goal is to translate these findings into clinical applications that benefit patients worldwide.
The potential applications of 5-fluoro-2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}pyridine extend beyond oncology. Studies have suggested that this compound may also have anti-inflammatory and immunomodulatory effects, making it relevant for treating conditions such as autoimmune diseases and chronic inflammation。 The ability of fluorinated pyridines to modulate immune responses has opened up new avenues for therapeutic intervention in these areas.
In conclusion, 5-fluoro-2-{5H,6H、7 H、8 H -imidazo1、 2 -apyrim idin - 5 - yl } py rid ine ( CAS No . 170281 50 - 02 - 8 ) strong > represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising biological activities。 Further research is warranted to fully elucidate its therapeutic potential and develop novel drug candidates based on this scaffold。 As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs。
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